One primary research application of 4-Acetylbiphenyl lies in its role as a tool to study enzyme activity. Researchers have employed it in investigations focused on the inactivation of 7-ethoxy-4-trifluoromethylcoumarin ortho-deethylase (7-EFC), an enzyme involved in the metabolism of certain foreign chemicals [1]. The study aimed to understand how various arylalkynes, a class of organic compounds, impact the activity of 7-EFC. By incorporating 4-Acetylbiphenyl into the experiment, researchers were able to observe its effect on the enzyme and gain insights into the underlying mechanisms of enzyme inhibition by arylalkynes [1].
[1] 4-Acetylbiphenyl, 98%, Thermo Scientific Chemicals | Fisher Scientific ()
4-Acetylbiphenyl, also known as Ethanone, 1-[1,1'-biphenyl]-4-yl-, is an aromatic compound with the molecular formula C₁₄H₁₂O and a molecular weight of 196.24 g/mol. It is characterized by the presence of an acetyl group attached to one of the phenyl rings in a biphenyl structure. The compound appears as a white to light yellow crystalline solid and is insoluble in water but soluble in organic solvents such as ethanol and ether .
4-Acetylbiphenyl is primarily synthesized through acylation reactions involving biphenyl and acetic anhydride or carboxylic acids. In studies, the acylation of biphenyl with acetic anhydride has shown selectivity higher than 98% for the formation of 4-acetylbiphenyl, with yields around 10% when using various zeolite catalysts . The compound can also undergo further acylation to yield diacetylated products, although these reactions typically result in lower yields due to product inhibition effects .
Several synthetic routes exist for producing 4-acetylbiphenyl:
These methods can vary significantly in terms of yield and purity depending on reaction conditions and catalysts used.
4-Acetylbiphenyl finds applications in various fields:
Interaction studies involving 4-acetylbiphenyl focus on its role in enzyme activity modulation. For instance, it has been studied for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Specific interactions have been noted with arylalkynes, indicating that variations in structure can significantly affect biological activity .
Several compounds share structural features with 4-acetylbiphenyl. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetophenone | C₈H₈O | Simple ketone structure |
Biphenyl | C₁₂H₁₀ | Parent compound without functional groups |
4-Hydroxyacetophenone | C₈H₈O₂ | Hydroxyl group addition |
4-Diacetylbiphenyl | C₁₄H₁₄O₂ | Diacetyl derivative |
Uniqueness of 4-Acetylbiphenyl:
Irritant